1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one
Description
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is a substituted propanone derivative featuring a difluoromethyl (-CF2H) group at the 2-position and a mercapto (-SH) group at the 3-position of the phenyl ring. This compound combines fluorinated and sulfur-containing moieties, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C10H10F2OS |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)5-7-3-2-4-8(14)9(7)10(11)12/h2-4,10,14H,5H2,1H3 |
InChI Key |
NAIDBXNBUQTOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)S)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a difluoromethyl-substituted benzene derivative with a suitable acylating agent, such as chloroacetone, in the presence of a Lewis acid catalyst like aluminum chloride . Another approach involves the thiolation of a difluoromethyl-substituted acetophenone derivative using thiolating agents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially modulating their activity . The difluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Table 1: Key Structural Features and Reactivity
Key Differences :
- Thiol vs. Halogen Reactivity : The mercapto group (-SH) enables distinct reactions (e.g., metal coordination, oxidation to disulfides) absent in halogenated analogs .
Comparison with Sulfur-Containing Derivatives
Table 2: Sulfur Functionality Impact
Key Differences :
- Aromatic vs. Heteroaromatic Systems : Thiophene-containing analogs (e.g., ) exhibit extended conjugation, whereas the phenyl-thiol group in the target compound may prioritize hydrogen bonding or redox activity .
Comparison with Amino-Substituted Propanones
Table 3: Amino vs. Thiol Functional Groups
Key Differences :
- Acid-Base Properties: The mercapto group’s acidity contrasts with the basicity of methylamino analogs, influencing solubility and interaction with biological targets .
Research Findings and Implications
- Synthetic Challenges : Unlike halogenated analogs synthesized via electrophilic addition (e.g., bromine in chloroform ), the target compound likely requires protection of the thiol group during synthesis to prevent oxidation or side reactions.
Biological Activity
1-(2-(Difluoromethyl)-3-mercaptophenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a difluoromethyl group and a mercapto group attached to a phenyl ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in enzyme interactions and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃F₂OS, with a molar mass of approximately 272.32 g/mol. The presence of the difluoromethyl group enhances its chemical stability and reactivity, making it suitable for various biochemical applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₃F₂OS |
| Molar Mass | 272.32 g/mol |
| Functional Groups | Difluoromethyl, Mercapto |
The biological activity of this compound is primarily attributed to its mercapto group, which can form covalent bonds with thiol groups in proteins. This interaction can lead to modifications that affect protein function, making it a valuable tool in biochemical studies related to enzyme inhibition and protein modification.
Key Mechanisms:
- Covalent Bond Formation : The mercapto group allows for the formation of disulfide bonds or modifications in protein structures.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by modifying active sites or altering substrate binding.
Biological Activity Studies
Recent research has highlighted the potential of this compound in various biological contexts:
- Enzyme Interaction : Studies have shown that this compound can inhibit certain enzymes, suggesting potential therapeutic applications in drug development.
- Cellular Signaling : The compound may influence cellular signaling pathways due to its ability to interact with key proteins involved in these processes.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in the Journal of Organic Chemistry demonstrated that the compound effectively inhibited the activity of specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .
- Protein Modification Research : Research indicated that this compound could modify thiol-containing proteins, affecting their function and leading to altered cellular responses .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-2-one | Difluoromethyl & mercapto groups | Potential enzyme inhibitor |
| 1-Chloro-1-(3-(difluoromethyl)-5-mercaptophenyl) | Chloro group instead of mercapto | Different reactivity profile |
| 1-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one | Difluoromethyl at different position | Variation in biological activity |
The comparative analysis reveals that while all these compounds share similar structural components, their distinct functional groups lead to varying biological activities and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
